Acetylcholinesterase Inhibitory Potency: 2-Bromo-N,N-dimethylbenzylamine Displays 45 nM IC50 Against Human Enzyme Versus Electric Eel Isoform
2-Bromo-N,N-dimethylbenzylamine exhibits moderate to potent inhibition of human acetylcholinesterase with an IC50 value of 45 nM determined using acetylthiocholine iodide as substrate with 5 min incubation and Ellman's colorimetric detection [1]. In a separate study, the compound inhibited electric eel acetylcholinesterase with a higher IC50 of 348 nM under 15 min incubation with acetylcholine iodide substrate [2]. The roughly 7.7-fold difference in inhibitory potency between the human and electric eel isoforms provides a cross-study comparable benchmark that may inform enzyme source selection in biochemical assays. No quantitative comparative data were identified for the unsubstituted N,N-dimethylbenzylamine or the 4-bromo isomer under identical assay conditions, so the differentiation here rests on the absolute potency value rather than a direct head-to-head comparison.
| Evidence Dimension | Acetylcholinesterase Inhibition IC50 |
|---|---|
| Target Compound Data | 45 nM (human enzyme); 348 nM (electric eel enzyme) |
| Comparator Or Baseline | Human AChE vs. electric eel AChE; no data for unsubstituted or 4-bromo analogs under identical conditions |
| Quantified Difference | 7.7-fold lower IC50 for human isoform relative to electric eel isoform |
| Conditions | Ellman's method; acetylthiocholine iodide substrate; 5 min (human) or 15 min (eel) incubation |
Why This Matters
For medicinal chemistry campaigns targeting human acetylcholinesterase, the 45 nM IC50 establishes a baseline potency that may be leveraged as a starting point for optimization, while the isoform selectivity profile may guide assay design.
- [1] BindingDB. BDBM50597778 CHEMBL5181051. Acetylcholinesterase (Human) IC50: 45 nM. View Source
- [2] BindingDB. BDBM50079116 CHEMBL3416645. Acetylcholinesterase (Electric eel) IC50: 348 nM. View Source
